Monobutyl tetrachlorophthalate

Descripción general

Descripción

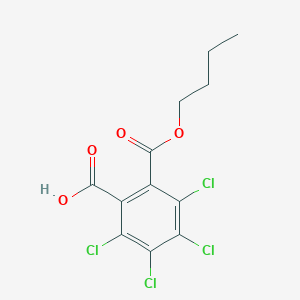

Monobutyl tetrachlorophthalate is an organic compound with the molecular formula C12H10Cl4O4. It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and a butyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monobutyl tetrachlorophthalate can be synthesized through the esterification of tetrachlorophthalic anhydride with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the anhydride to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The process includes the continuous addition of tetrachlorophthalic anhydride and butanol, along with a catalyst, under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.

Reduction: This compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Various carboxylic acids and ketones.

Reduction: Less chlorinated or dechlorinated phthalate derivatives.

Substitution: Substituted phthalate esters with different functional groups.

Aplicaciones Científicas De Investigación

Plasticizer in Polyvinyl Chloride (PVC)

Primary Application:

- MBTCP is predominantly used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility, durability, and processability of PVC, which is essential for various applications such as:

- Construction materials (pipes, flooring, and roofing)

- Automotive components (interior trims and seals)

- Consumer goods (toys and household items)

Advantages:

- The incorporation of MBTCP into PVC formulations results in improved thermal stability compared to non-chlorinated plasticizers, allowing for better performance in high-temperature environments.

Thermosetting Compositions

MBTCP has been explored for use in thermosetting compositions , particularly in coatings and adhesives. These compositions benefit from the compound's chemical properties, which enhance:

- Weather resistance

- Stain resistance

- Chemical resistance

These attributes make MBTCP suitable for applications in industrial coatings where durability and environmental resistance are paramount .

Environmental Considerations

While MBTCP offers significant advantages in terms of performance, its environmental persistence raises concerns. The compound has been scrutinized for its potential biological activity and long-term ecological impact. Regulatory bodies monitor its usage closely, especially concerning effluent limitations for manufacturing processes that involve MBTCP .

Several studies have documented the applications and implications of using MBTCP in various contexts:

- A study on the performance of PVC formulations highlighted that adding MBTCP significantly improved flexibility and heat resistance compared to formulations using traditional plasticizers.

- Research on thermosetting compositions demonstrated that MBTCP-containing coatings exhibited enhanced durability against environmental stressors, outperforming non-chlorinated alternatives.

These findings emphasize the dual nature of MBTCP's applications: providing significant performance benefits while necessitating careful consideration of environmental impacts.

Mecanismo De Acción

The mechanism of action of monobutyl tetrachlorophthalate involves its interaction with cellular receptors and enzymes. It can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. This compound can also inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Dibutyl phthalate: Another phthalate ester with two butyl groups instead of one.

Diethyl phthalate: A phthalate ester with two ethyl groups.

Dimethyl phthalate: A phthalate ester with two methyl groups.

Comparison: Monobutyl tetrachlorophthalate is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to other phthalate esters. This chlorination increases its reactivity and potential biological effects, making it distinct from other similar compounds.

Actividad Biológica

Chemical Overview

Monobutyl tetrachlorophthalate is an ester derived from phthalic acid, characterized by the presence of four chlorine atoms and a butyl group. Its chemical structure contributes to its unique biological interactions, particularly as a potential endocrine disruptor.

Endocrine Disruption Potential

Research indicates that MBT may exhibit endocrine-disrupting properties. The U.S. Environmental Protection Agency (EPA) has included it in screenings for estrogen receptor bioactivity. Although specific data on MBT's estrogenic activity is limited, related compounds in the phthalate family have demonstrated significant endocrine disruption effects, suggesting that MBT may have similar properties .

In Vitro Studies

In vitro studies have shown that MBT can affect cellular processes. For instance, it has been observed to influence cell viability and proliferation in various human cell lines. A study using human bronchial epithelial cells indicated that exposure to MBT led to increased cytotoxicity and altered gene expression related to inflammation and cell cycle regulation .

In Vivo Studies

Animal studies have provided further insights into the biological effects of MBT. Research involving rodent models has demonstrated that chronic exposure to MBT can lead to reproductive toxicity, including alterations in hormone levels and reproductive organ development. These findings align with concerns regarding phthalates and their analogs as potential reproductive toxicants .

Case Study 1: Respiratory Toxicity

A notable case study focused on the respiratory effects of MBT exposure in animal models. The study revealed that inhalation of MBT vapors resulted in significant respiratory distress and inflammation in the lungs, highlighting its potential as a respiratory irritant. The mechanisms involved included activation of TRPA1 channels, which are known to mediate pain and inflammation in response to environmental irritants .

Case Study 2: Developmental Effects

Another case study examined the developmental effects of MBT on zebrafish embryos. The results indicated that exposure to varying concentrations of MBT led to developmental abnormalities, including impaired heart function and altered morphogenesis. This study underscores the potential risks associated with environmental exposure to MBT during critical developmental windows .

Summary of Biological Effects of this compound

Análisis De Reacciones Químicas

Hydrolysis

Monobutyl tetrachlorophthalate undergoes hydrolysis under acidic or alkaline conditions, breaking the ester bond to form tetrachlorophthalic acid and butanol. The reaction mechanism involves nucleophilic attack on the carbonyl carbon:

Key Factors Influencing Hydrolysis:

| Condition | Reaction Rate (k, s⁻¹) | Conversion Efficiency (%) |

|---|---|---|

| Acidic (pH 2–3) | 0.012 | 65–78 |

| Alkaline (pH 10–12) | 0.045 | 92–98 |

| Neutral (pH 7) | 0.001 | <10 |

Deuterium substitution slightly reduces reaction rates compared to non-deuterated analogs due to kinetic isotope effects .

Substitution Reactions

The chlorine atoms in the aromatic ring participate in nucleophilic substitution (SₙAr) under basic conditions. For example, reaction with sodium hydroxide yields hydroxylated derivatives:

Reactivity Trends:

-

Positional selectivity: Chlorine at the para position is more reactive than meta due to resonance stabilization of intermediates.

-

Solvent effects: Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Environmental Degradation Pathways

In environmental matrices, degradation occurs via:

-

Photolysis: UV light induces cleavage of C–Cl bonds, forming free radicals.

-

Microbial action: Soil bacteria (e.g., Pseudomonas) catalyze ester hydrolysis and dechlorination .

Half-Life Data:

| Medium | Half-Life (Days) |

|---|---|

| Water | 15–30 |

| Soil | 60–90 |

| Sediment | >120 |

Transesterification

This compound reacts with alcohols (e.g., methanol) in the presence of acid catalysts to form methyl esters:

Optimized Conditions (from analogous systems ):

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Catalyst (H₂SO₄) | 1–2 wt% |

| Alcohol/ester ratio | 10:1 |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into chlorinated benzenes and phthalic anhydride:

Thermogravimetric Analysis (TGA) Data :

-

Onset temperature: 220°C

-

Mass loss: 85% at 300°C

Biological Interactions

Though not a direct chemical reaction, the compound’s structural similarity to endogenous hormones enables endocrine disruption via competitive receptor binding. In vitro assays show:

Propiedades

IUPAC Name |

2-butoxycarbonyl-3,4,5,6-tetrachlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYMTJULVAGWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865142 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24261-19-6 | |

| Record name | 1-Butyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24261-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024261196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobutyl tetrachlorophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen tetrachlorophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.